BenchChemオンラインストアへようこそ!

Sulbenicillin(2-)

Pharmacokinetics Serum Concentration Carboxypenicillin

Sulbenicillin(2-) is the anionic conjugate base form of sulbenicillin, a semisynthetic carboxypenicillin distinguished by its α-sulfophenyl substituent. It delivers 2-fold higher serum concentrations than carbenicillin at equivalent 5 g doses and exhibits preferential biliary excretion—ideal for hepatobiliary surgical prophylaxis. With an MIC90 of 48.4 mg/L against P. aeruginosa (vs >100 mg/L for carbenicillin), sulbenicillin provides enhanced potency without dose escalation. Clinically proven: 66.7% improvement rate in postoperative wound infections. Choose sulbenicillin for formulary upgrades where superior antipseudomonal carboxypenicillin PK/PD is required.

Molecular Formula C16H16N2O7S2-2
Molecular Weight 412.4 g/mol
Cat. No. B1263529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulbenicillin(2-)
Molecular FormulaC16H16N2O7S2-2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C
InChIInChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/p-2/t9-,10?,11+,14-/m1/s1
InChIKeyJETQIUPBHQNHNZ-OAYJICASSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulbenicillin(2-) Procurement Guide: Carboxypenicillin Antibiotic with Differentiated Pharmacokinetic and Antimicrobial Profile


Sulbenicillin(2-) is the anionic conjugate base form of sulbenicillin, a semisynthetic carboxypenicillin antibiotic characterized by a distinctive 6β-[phenyl(sulfo)acetamido] side-chain bearing an α-sulfophenyl substituent [1]. This structural feature confers a net negative charge at physiological pH, distinguishing it from the α-carboxyl-containing carbenicillin. Sulbenicillin exhibits broad-spectrum antibacterial activity against both mucoid and non-mucoid strains of Pseudomonas aeruginosa and demonstrates clinical utility in treating pseudomonal infections, bronchopulmonary infections, and postoperative wound infections when administered intravenously or intramuscularly [2][3].

Why Sulbenicillin(2-) Cannot Be Substituted by Carbenicillin or Ureidopenicillins in Critical Applications


Within the antipseudomonal penicillin class, carboxypenicillins (sulbenicillin, carbenicillin, ticarcillin) and ureidopenicillins (piperacillin, azlocillin, mezlocillin) exhibit fundamentally different pharmacodynamic and pharmacokinetic properties that preclude simple interchange [1]. Despite overlapping antibacterial spectra, sulbenicillin demonstrates 2-fold higher serum concentrations than carbenicillin at equivalent 5 g doses, translating to clinically meaningful differences in achievable tissue exposure [2]. Furthermore, sulbenicillin's susceptibility profile against β-lactamase-producing Enterobacteriaceae differs from ureidopenicillins, with distinct inducer activity for cephalosporinase production and differential stability against certain serine β-lactamases [3][4]. These quantifiable distinctions underscore why formulary decisions and procurement specifications must be compound-specific rather than class-based.

Sulbenicillin(2-) Quantitative Differentiation Evidence: Comparative Data Against Carbenicillin, Ticarcillin, and Ureidopenicillins


Superior Serum Concentrations: Sulbenicillin vs. Carbenicillin at Equivalent 5 g Intravenous Dosing

In a direct head-to-head clinical study, sulbenicillin achieved significantly higher serum concentrations than carbenicillin following intravenous administration of equivalent 5 g doses, while maintaining comparable serum half-lives [1]. This pharmacokinetic advantage enables greater tissue exposure and potentially improved therapeutic outcomes without increasing the administered dose.

Pharmacokinetics Serum Concentration Carboxypenicillin

MIC90 Against Pseudomonas aeruginosa: Sulbenicillin (48.4 mg/L) vs. Carbenicillin (>100 mg/L) vs. Ureidopenicillins

In a comparative study of 88 clinical isolates of Pseudomonas aeruginosa, sulbenicillin demonstrated an MIC90 of 48.4 mg/L, representing a >2-fold improvement in potency compared to carbenicillin (>100 mg/L) and comparable activity to ticarcillin (50.0 mg/L) [1]. However, sulbenicillin exhibited 6.5-fold lower potency than piperacillin (MIC90 = 7.5 mg/L) and 4.8-fold lower than azlocillin (10.0 mg/L), while outperforming mezlocillin (26.5 mg/L) by approximately 1.8-fold.

Pseudomonas aeruginosa MIC90 Antipseudomonal activity

MBC/MIC Bactericidal Ratio: Sulbenicillin (2.1) vs. Ureidopenicillins (1.3-4.5) Against P. aeruginosa

Sulbenicillin exhibits an MBC/MIC ratio of 2.1 against Pseudomonas aeruginosa clinical isolates, indicating a bactericidal profile that is intermediate among antipseudomonal penicillins—more favorable than azlocillin (4.5) and mezlocillin (3.3), comparable to ticarcillin (1.9), but less favorable than piperacillin (1.3) [1]. A lower MBC/MIC ratio closer to 1.0 indicates more reliable bactericidal activity.

Bactericidal activity MBC/MIC ratio Pseudomonas aeruginosa

Biliary Excretion and Tissue Distribution: Preferential Hepatobiliary Clearance Pathway

Sulbenicillin demonstrates rapid and substantial biliary excretion following intramuscular administration, with bile concentrations far exceeding concurrent serum levels [1]. This pharmacokinetic property distinguishes sulbenicillin from predominantly renally cleared β-lactam alternatives. Organ distribution studies in rats following 50 mg/kg intramuscular dosing revealed highest concentrations in kidney, followed by liver, spleen, serum, lung, and muscle, with no detectable levels in any organ except kidney, spleen, muscle, serum, and liver at 4 hours post-administration [1]. Urinary recovery within 6 hours averages 80.2% following 500 mg intramuscular dosing in healthy adults [1].

Pharmacokinetics Biliary excretion Tissue distribution

β-Lactamase Hydrolysis and Inducer Activity: Differential Stability Profile vs. Ureidopenicillins

Sulbenicillin exhibits a distinct β-lactamase interaction profile compared to ureidopenicillins. Against cephalosporinase (CSase)-producing Enterobacteriaceae, sulbenicillin demonstrates higher inducer activity for CSase production than piperacillin and apalcillin but greater stability to CSase hydrolysis than piperacillin, apalcillin, and ampicillin [1]. Additionally, sulbenicillin and carbenicillin are poorly hydrolyzed in vitro by TEM-type β-lactamases from R-plasmid-bearing E. coli, with Km values lower than those for ampicillin but Vmax/Km ratios insufficient to explain resistance levels, suggesting a β-lactamase-directed permeability barrier mechanism [2].

β-Lactamase stability Cephalosporinase induction Enterobacteriaceae

Physical and Chemical Stability: Temperature, pH Sensitivity, and Bile Stability Characteristics

Sulbenicillin sodium exhibits inherent stability limitations that distinguish it from more robust β-lactam analogs and inform formulation and storage requirements. The compound is unstable to heat, acidic environments, and alkaline environments, with documented issues including performance instability, degradation product formation, and appearance discoloration [1]. In human gall-bladder bile stored at -20°C, sulbenicillin fails to retain initial antibiotic activity after 3 days, with activity decay correlated with initial bile pH elevation [2]. These stability characteristics necessitate specific procurement considerations regarding storage conditions and shelf-life management.

Chemical stability Degradation Formulation

Sulbenicillin(2-) Optimal Application Scenarios: Where Differentiation Data Drives Selection


Pseudomonas aeruginosa Infections Requiring Carboxypenicillin-Class Activity with Superior Pharmacokinetics to Carbenicillin

Sulbenicillin(2-) is indicated when antipseudomonal carboxypenicillin therapy is warranted and superior pharmacokinetic performance to carbenicillin is desired. With serum concentrations significantly higher than carbenicillin at equivalent 5 g dosing and an MIC90 of 48.4 mg/L compared to >100 mg/L for carbenicillin against clinical P. aeruginosa isolates, sulbenicillin provides enhanced exposure and potency without dose escalation [1][2]. This scenario is particularly relevant for formulary decisions in regions where newer ureidopenicillins may not be available or where carbenicillin is the existing standard requiring upgrade.

Biliary Tract Infections and Hepatobiliary Surgical Prophylaxis

Sulbenicillin's preferential biliary excretion pathway, with bile concentrations far exceeding serum levels, makes it specifically suited for biliary tract infections and prophylaxis in hepatobiliary surgical procedures [1]. This pharmacokinetic niche distinguishes sulbenicillin from predominantly renally cleared β-lactams and may justify procurement for hepatobiliary surgery units where targeted biliary antimicrobial coverage is clinically indicated.

Bronchopulmonary Infections Including Severe or Refractory Cases

Multicentre clinical data demonstrate satisfactory clinical and bacteriological activity of sulbenicillin in nontubercular bronchopulmonary infections, including severe or otherwise 'difficult' cases, when administered at adequate dosages for sufficiently long treatment periods [1]. This application scenario leverages sulbenicillin's established efficacy in respiratory tract infections, supported by tissue distribution data showing lung penetration following intramuscular administration [2].

Postoperative Wound Infections and Localized Peritonitis Requiring Carboxypenicillin Coverage

Controlled clinical studies have evaluated sulbenicillin in postoperative wound infections and localized peritonitis/dead space infections, establishing a baseline clinical improvement rate of 66.7% in wound infections and 47.3% in peritonitis at 5 g twice-daily intravenous dosing [1]. These data provide benchmark efficacy rates for surgical prophylaxis and treatment applications, enabling informed comparative assessment against newer agents evaluated in similar patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulbenicillin(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.